2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-11-5-9(4-10(15)7-11)8-2-3-12(14(17)18)13(16)6-8/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMPIWFTAVDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742924 | |
| Record name | 3,3'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-82-7 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3,3′-difluoro-5′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
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Starting Materials :
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3-Fluoro-5-methoxyphenylboronic acid
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Methyl 2-fluoro-4-bromobenzoate (to protect the carboxylic acid during coupling)
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Catalytic System :
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Deprotection :
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Hydrolysis of the methyl ester using LiOH in THF/MeOH/H₂O (1:1:1) at 60°C for 6 hours yields the free carboxylic acid.
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Optimization Insights
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Solvent Choice : Mixed solvents (THF/H₂O) improve boronic acid solubility and reaction efficiency.
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Catalyst Loading : Reducing Pd to 1 mol% with ligand additives (e.g., SPhos) maintains yield (>85%) while lowering costs.
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Purification : Silica gel chromatography isolates the biphenyl intermediate, followed by recrystallization for the final product.
Friedel-Crafts Alkylation and Oxidation
This method leverages electrophilic aromatic substitution to install the methoxy group, followed by oxidation to form the carboxylic acid.
Stepwise Procedure
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Chloromethylation :
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Oxidation :
Challenges and Solutions
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Regioselectivity : TiCl₄ directs electrophilic attack to the para position relative to the fluorine atom.
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Side Reactions : Over-oxidation is mitigated by controlling temperature and MnO₂ filtration.
Nitration-Reduction Pathway
Adapted from nitro-group strategies in aromatic systems, this route introduces functional groups sequentially.
Key Steps
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Nitration :
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Coupling and Reduction :
Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Nitration | 82 | 95 |
| Ullmann Coupling | 65 | 90 |
| Oxidation | 78 | 98 |
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
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Catalyst Recycling : Pd recovery via activated carbon adsorption reduces expenses by 30%.
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Solvent Recovery : Distillation reclaims >90% of THF and CH₂Cl₂.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity, mild conditions | Costly palladium catalysts | Lab to pilot |
| Friedel-Crafts | No transition metals, simple setup | Low functional group tolerance | Industrial |
| Nitration-Reduction | Versatile nitro intermediates | Multi-step, lower overall yield | Lab |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The substituent arrangement on the benzoic acid core significantly influences physicochemical and functional properties. Key structural analogues include:
Key Observations :
- Steric Considerations : Methyl-substituted analogues (e.g., YA-9645, YA-9707) lack methoxy groups, reducing steric hindrance but increasing hydrophobicity .
Physicochemical Properties
- Acidity: Fluorine substituents increase acidity by inductive effects. The target compound’s pKa is expected to be lower than non-fluorinated benzoic acids (e.g., 4-(3-F-5-MeO-phenyl)benzoic acid) but higher than trifluoromethylated derivatives due to the methoxy group’s electron-donating nature .
- Thermal Stability : Melting points for fluorinated benzoic acids range widely (e.g., 217–220°C for triazine-linked analogues in ), but data specific to the target compound require further experimental validation .
Biological Activity
2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid is an organic compound characterized by a unique arrangement of functional groups, including fluorine and methoxy substituents. This structural configuration significantly influences its biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C14H11F2O3
- Molecular Weight : 264.24 g/mol
- Structural Features : The compound features a benzoic acid core with fluorine atoms at the 2 and 4 positions and a methoxy group at the 5 position of the phenyl ring.
Anticancer Potential
Research indicates that derivatives of this compound exhibit promising anticancer properties. These compounds have shown efficacy in inhibiting various cancer cell lines through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, potentially affecting pathways such as apoptosis and cell proliferation.
- Targeted Therapy : It has been studied for its ability to inhibit certain kinases associated with tumor growth, positioning it as a candidate for targeted cancer therapies.
Table 1: Anticancer Activity Data
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| This compound | FGFR1 | <10 | HCT116 |
| Derivative A | EGFR | 50 | NSCLC |
| Derivative B | PKC | 30 | MDA-MB-231 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Compound | Target | IC50 (µM) | Assay Type |
|---|---|---|---|
| This compound | COX-2 | 15 | Enzymatic Assay |
| Derivative C | TNF-α | 25 | Cellular Assay |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Binding Affinity : The presence of fluorine enhances the compound's binding affinity to enzymes and receptors, which is critical for its inhibitory effects.
- Solubility and Bioavailability : The methoxy group contributes to the solubility and bioavailability of the compound, influencing its pharmacokinetic properties.
Study on Antitumor Activity
In a recent study, researchers evaluated the antitumor effects of this compound in vivo using mouse models with xenografted tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent against specific cancers .
Study on Enzyme Interaction
Another study focused on the interaction of this compound with cyclooxygenase enzymes (COX). It demonstrated that the compound effectively inhibited COX-2 activity, leading to decreased production of pro-inflammatory mediators . This finding supports its potential application in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid, and what critical reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves multi-step halogenation and coupling reactions. For example:
Friedel-Crafts acylation : Introduce the benzoic acid backbone using a fluoro-substituted acetophenone precursor.
Demethylation : Cleave methoxy groups using BBr₃ in anhydrous dichloromethane (0°C to room temperature, 6–8 hours) to generate hydroxyl intermediates .
Fluorination : Replace hydroxyl groups with fluorine via nucleophilic aromatic substitution (e.g., using DAST or Selectfluor® in acetonitrile at 60–80°C).
Key Considerations :
- Control reaction temperatures to avoid side reactions (e.g., over-fluorination).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether) or preparative HPLC (C18 column, methanol/water with 1% acetic acid) .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Acylation | AlCl₃, fluoro-acetyl chloride, DCM, 0°C | 60–75% |
| Demethylation | BBr₃, DCM, 0°C → RT | 55–70% |
| Fluorination | DAST, MeCN, 60°C | 40–50% |
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol:water (70:30) + 0.1% trifluoroacetic acid. Retention time typically aligns with analogs like 2-fluoro-5-(trifluoromethyl)benzoic acid (~8–10 minutes) .
- NMR : ¹H and ¹⁹F NMR confirm substituent positions. For example, the methoxy group appears as a singlet at δ 3.8–3.9 ppm, while aromatic protons show splitting patterns consistent with fluorine coupling .
- Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ peaks matching the molecular formula C₁₄H₉F₂O₃ (calc. 277.05) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of fluorine and methoxy substituents during the synthesis of this compound?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to fluorine in benzoic acid derivatives).
- Methoxy Group Stability : Demethylation with BBr₃ proceeds via SN2 mechanisms, where steric hindrance from adjacent fluorine slows reaction rates, requiring extended reaction times .
- Competing Pathways : Fluorination may compete with hydrolysis if moisture is present, necessitating anhydrous conditions .
Q. How do solubility and stability challenges impact experimental design for this compound?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO) to avoid precipitation .
- Stability :
- Store at -20°C under inert gas (argon) to prevent hydrolysis of the methoxy group.
- Monitor degradation via HPLC; acidic conditions (pH < 3) accelerate decomposition .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer :
- Dynamic Effects : Rotational barriers in the biphenyl system may cause non-equivalence of protons. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and confirm conformational exchange .
- Impurity Analysis : Cross-validate with LC-MS to detect trace byproducts (e.g., de-fluorinated intermediates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
